

An In-depth Technical Guide to IANBD Ester: Structure, Properties, and Applications

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Compound of Interest		
Compound Name:	IANBD ester	
Cat. No.:	B149415	Get Quote

This guide provides a comprehensive overview of **IANBD ester**, a thiol-reactive, environmentally sensitive fluorescent probe. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques to study protein structure and function. The document details the chemical structure, physicochemical properties, synthesis, and mechanism of action of **IANBD ester**, along with detailed experimental protocols for its use.

Core Chemical Structure and Properties

IANBD ester, with the chemical name N-((2-(lodoacetoxy)ethyl)-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole, is a specialized fluorescent dye designed to probe biological microenvironments.[1][2] Its structure is tripartite, consisting of a fluorescent reporter (NBD), a reactive group (iodoacetyl), and a flexible linker.

- NBD Fluorophore (7-nitrobenz-2-oxa-1,3-diazole): This is an environmentally sensitive fluorophore. It exhibits weak fluorescence in polar, aqueous environments but becomes significantly more fluorescent in nonpolar, hydrophobic settings.[1] This solvatochromic property is the basis for its utility in detecting conformational changes.
- Iodoacetyl Reactive Group: This moiety is highly reactive towards sulfhydryl (thiol) groups, enabling the specific, covalent labeling of cysteine residues in proteins.[1]
- Ethylenediamine Linker: A flexible chain that connects the NBD fluorophore to the iodoacetyl group, providing spatial separation to minimize functional interference between the two



moieties.[1]

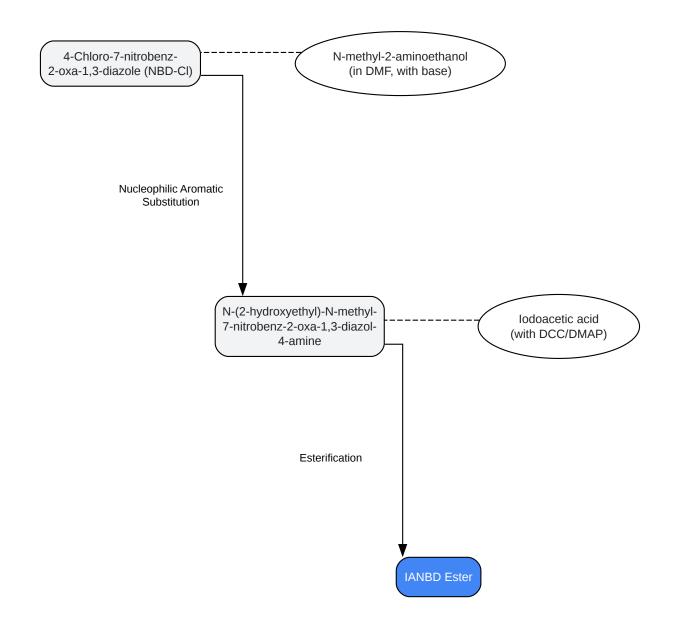
The key physicochemical and spectral properties of **IANBD ester** are summarized in the table below.

Property	Value	Reference
CAS Number	67013-48-3	[1][2][3]
Molecular Formula	C11H11IN4O5	[2]
Molecular Weight	406.13 g/mol	[2]
Boiling Point	523.3°C at 760 mmHg	[2]
Density	1.893 g/cm ³	[2]
Excitation Maximum	~472 nm	[1]
Emission Maximum	~536 nm	[1]
Molar Extinction Coeff.	23,000 M ⁻¹ cm ⁻¹	[1]
Quantum Yield	Environment-dependent; increases dramatically in nonpolar environments	[1]

Synthetic Pathway

The synthesis of **IANBD ester** is a two-step process that begins with the functionalization of the NBD core, followed by the introduction of the thiol-reactive iodoacetate group.





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A simplified workflow for the chemical synthesis of IANBD ester.[1]

Protocol for Synthesis:

• Step 1: Nucleophilic Aromatic Substitution: 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) is reacted with N-methyl-2-aminoethanol.[1] This reaction is typically performed in a polar

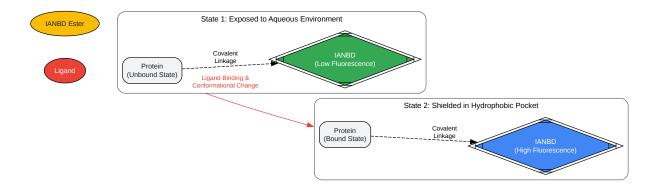


aprotic solvent, such as dimethylformamide (DMF), in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.[1] The reaction yields the intermediate, N-(2-hydroxyethyl)-N-methyl-7-nitrobenz-2-oxa-1,3-diazol-4-amine.[1]

Step 2: Esterification: The hydroxyl group of the intermediate is then esterified using iodoacetic acid.[1] This coupling is commonly achieved using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to form the final IANBD ester product.[1]

Principle of Operation as a Biosensor

IANBD ester functions by covalently attaching to a protein and reporting on its local environment. The fluorescence signal is modulated by conformational changes that alter the polarity of the environment surrounding the NBD fluorophore.



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Mechanism of fluorescence change in **IANBD ester** upon protein conformational shift.

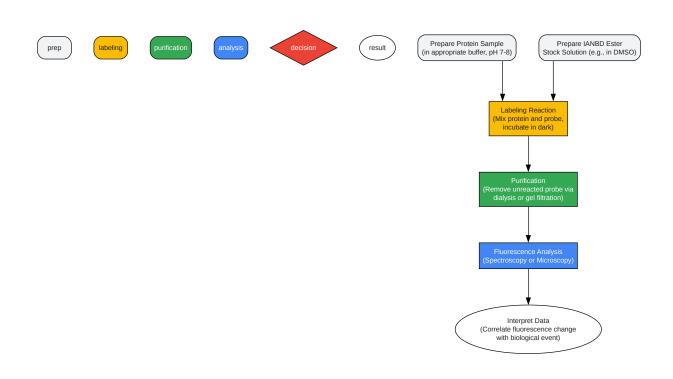


When the IANBD-labeled cysteine residue is exposed to the polar aqueous solvent, the NBD fluorophore is quenched, resulting in low fluorescence.[1] Upon a triggering event, such as ligand binding or protein-protein interaction, the protein may undergo a conformational change. [1][4] If this change moves the IANBD probe into a nonpolar, hydrophobic pocket, it is shielded from the aqueous environment, leading to a significant increase in its fluorescence quantum yield and thus a detectable increase in emission intensity.[1]

Experimental Workflow and Protocols

The successful use of **IANBD ester** requires careful execution of protein labeling, purification, and fluorescence analysis.





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